molecular formula C18H19NO2 B14247560 2-(2-Hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one CAS No. 393508-56-0

2-(2-Hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one

Cat. No.: B14247560
CAS No.: 393508-56-0
M. Wt: 281.3 g/mol
InChI Key: FUZFCKGETMLHIO-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one is a complex organic compound with a unique structure that includes a piperidinone ring substituted with hydroxyphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with methylamine to form the piperidinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one is unique due to its piperidinone ring structure, which imparts different chemical reactivity and biological activity compared to the benzothiazole, benzoxazole, and benzotriazole derivatives.

Properties

CAS No.

393508-56-0

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one

InChI

InChI=1S/C18H19NO2/c1-12-17(21)11-15(13-7-3-2-4-8-13)19-18(12)14-9-5-6-10-16(14)20/h2-10,12,15,18-20H,11H2,1H3

InChI Key

FUZFCKGETMLHIO-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

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